molecular formula C10H12O3 B8753702 Methyl (2S)-methoxy(phenyl)ethanoate CAS No. 56143-21-6

Methyl (2S)-methoxy(phenyl)ethanoate

Cat. No.: B8753702
CAS No.: 56143-21-6
M. Wt: 180.20 g/mol
InChI Key: SMHXGVJSDWUGKC-VIFPVBQESA-N
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Description

Methyl (2S)-methoxy(phenyl)ethanoate is a chiral ester characterized by a methoxy group and a phenyl substituent on the α-carbon of the ethanoate backbone, with an (S)-configured stereocenter. This compound serves as a key intermediate in organic synthesis and pharmaceutical research, particularly in the development of enantioselective molecules. Its structure enables unique reactivity patterns, influenced by the electron-donating methoxy group and the steric bulk of the phenyl ring.

Properties

CAS No.

56143-21-6

Molecular Formula

C10H12O3

Molecular Weight

180.20 g/mol

IUPAC Name

methyl (2S)-2-methoxy-2-phenylacetate

InChI

InChI=1S/C10H12O3/c1-12-9(10(11)13-2)8-6-4-3-5-7-8/h3-7,9H,1-2H3/t9-/m0/s1

InChI Key

SMHXGVJSDWUGKC-VIFPVBQESA-N

Isomeric SMILES

CO[C@@H](C1=CC=CC=C1)C(=O)OC

Canonical SMILES

COC(C1=CC=CC=C1)C(=O)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variation at the α-Carbon

a) Methyl (2S)-Bromo(phenyl)ethanoate
  • Structure : Replaces the methoxy group with a bromine atom.
  • Properties : The bromine substituent increases electrophilicity, enhancing reactivity in nucleophilic substitutions. This compound is utilized in synthesizing nitrosoarenes and amides with anticancer activity .
  • Synthesis : Prepared via stereoselective bromination, similar to the target compound’s synthetic route.
b) Methyl (2S)-2-Amino-3-(4-methoxyphenyl)propanoate
  • Structure: Extends the carbon chain with an amino group and a 4-methoxyphenyl substituent.
  • Applications: Functions as a medical intermediate for R&D, emphasizing its role in peptide mimetics or enzyme inhibitors. The amino group introduces hydrogen-bonding capacity, altering solubility and biological interactions compared to the target compound .

Functional Group Additions or Modifications

a) (2S)-Methyl 2-Phenyl-2-[(2-phenyl-1H-imidazol-4-yl)methylamino]ethanoate (3f)
  • Structure: Incorporates an imidazole ring linked via a methylamino group.
  • Reported melting point: 157–158°C; synthesized in 23% yield, indicating challenging stereocontrol during preparation .
  • Spectroscopy : Key NMR signals include δ 3.63 (OCH₃), 3.73 (CH₂NH), and 4.47 (CHNH), highlighting distinct proton environments compared to the target compound .
b) Methyl 5-(9-(2-(2-Methoxyethoxy)ethyl)-6-(4-phenylquinolin-2-yl)-9H-carbazol-3-yl)-5-oxopentanoate (8)
  • Structure: Features a carbazole-quinoline hybrid system with a methoxyethoxy side chain.
  • Properties : The extended π-system and polar side chain improve fluorescence properties and solubility, suggesting applications in optoelectronics. Synthesized in 59% yield, with a melting point of 119–121°C .

Stereochemical and Conformational Analogs

a) [(1S,3R)-3-Isopropyl-1-methyl-2-methyleneciclopentyl]methyl (2S)-Methoxy(phenyl)ethanoate
  • Structure: A bicyclic terpene-derived ester with the same (2S)-methoxy(phenyl)ethanoate moiety.
  • Molecular formula: C₂₀H₂₈O₃ .

Research Findings and Implications

  • Reactivity Trends: Brominated analogs (e.g., methyl (2S)-bromo(phenyl)ethanoate) exhibit higher reactivity in cross-coupling reactions compared to methoxy-substituted derivatives, enabling diverse functionalizations .
  • Biological Relevance: Amino-substituted derivatives (e.g., methyl (2S)-2-amino-3-(4-methoxyphenyl)propanoate) show promise in drug discovery due to enhanced target engagement via hydrogen bonding .
  • Synthetic Challenges : Low yields in imidazole-containing analogs (e.g., 23% for compound 3f) underscore the difficulty of stereochemical control in complex heterocyclic systems .

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